Kokusaginine
Overview
Description
Kokusaginine is a bioactive alkaloid extracted from various plant sources, including Ruta graveolens L. and Ptelea trifoliata. It is characterized by its trimethoxyfuroquinoline structure, which contributes to its diverse biological activities . This compound has garnered significant interest due to its potential therapeutic applications and pharmacological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of kokusaginine involves several steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the furoquinoline core: This is achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Methoxylation: Introduction of methoxy groups at specific positions on the furoquinoline core using reagents such as dimethyl sulfate or methyl iodide in the presence of a base like potassium carbonate.
Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain pure this compound.
Industrial Production Methods: Industrial production of this compound typically involves extraction from plant sources. The process includes:
Extraction: Plant material is subjected to solvent extraction using solvents like methanol or ethanol.
Partitioning: The extract is partitioned using solvents of varying polarity to isolate this compound.
Purification: Further purification is achieved through techniques like column chromatography or crystallization.
Chemical Reactions Analysis
Kokusaginine undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of quinoline derivatives.
Reduction: Reduction of this compound can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of dihydro derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogens like chlorine or bromine in the presence of a catalyst.
Major Products:
Oxidation: Quinoline derivatives.
Reduction: Dihydro derivatives.
Substitution: Halogenated furoquinoline compounds.
Scientific Research Applications
Kokusaginine has a wide range of scientific research applications:
Chemistry: Used as a precursor in the synthesis of various furoquinoline derivatives.
Biology: Studied for its antimicrobial and antifungal properties.
Medicine: Investigated for its potential as an acetylcholinesterase inhibitor, which is relevant in the treatment of neurodegenerative diseases like Alzheimer’s disease.
Industry: Explored for its potential use in the development of environmentally friendly antifouling agents
Mechanism of Action
Kokusaginine exerts its effects through several mechanisms:
Acetylcholinesterase Inhibition: this compound inhibits acetylcholinesterase by binding to the enzyme’s active site, preventing the breakdown of acetylcholine and enhancing cholinergic transmission.
Antimicrobial Activity: It disrupts microbial cell membranes and inhibits essential enzymes, leading to cell death.
Anti-inflammatory Effects: this compound modulates inflammatory pathways by inhibiting the production of pro-inflammatory cytokines
Comparison with Similar Compounds
Kokusaginine is unique among furoquinoline alkaloids due to its specific trimethoxy substitution pattern. Similar compounds include:
Dictamnine: Another furoquinoline alkaloid with antimicrobial properties.
Skimmianine: Known for its anti-inflammatory and antimicrobial activities.
γ-Fagarine: Exhibits similar biological activities but differs in its substitution pattern
Properties
IUPAC Name |
4,6,7-trimethoxyfuro[2,3-b]quinoline | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13NO4/c1-16-11-6-9-10(7-12(11)17-2)15-14-8(4-5-19-14)13(9)18-3/h4-7H,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JBRXRVFXQIKPEA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2C(=C1)C(=C3C=COC3=N2)OC)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60197506 | |
Record name | Kokusaginine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60197506 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
259.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
484-08-2 | |
Record name | Kokusaginine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=484-08-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Kokusaginine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000484082 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Kokusaginine | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=103013 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Kokusaginine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60197506 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | KOKUSAGININE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JG1753DK5H | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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